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Compound of Interest

Compound Name: N-Pentadecanoyl-psychosine

Cat. No.: B3026322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and

quantification of N-Pentadecanoyl-psychosine from various biological tissues. While specific

literature focusing exclusively on the N-Pentadecanoyl variant is limited, the methods described

for the parent molecule, psychosine (galactosylsphingosine), are fully applicable. Psychosine

and its acylated forms are critical biomarkers in the study of certain lysosomal storage

disorders, most notably Krabbe disease.

Introduction
N-Pentadecanoyl-psychosine is a specific acylated form of psychosine, a cytotoxic

lysosphingolipid that accumulates in globoid cell leukodystrophy, also known as Krabbe

disease.[1] This accumulation is due to a deficiency in the lysosomal enzyme

galactosylceramidase (GALC), which is responsible for the degradation of galactosylceramide

and psychosine.[1] The quantification of psychosine and its derivatives in tissues is crucial for

understanding disease pathogenesis, developing diagnostic markers, and evaluating

therapeutic interventions.

The isolation of these lipids from complex tissue matrices requires robust extraction and

purification techniques to ensure accurate and sensitive detection, typically by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Presentation: Quantitative Levels of
Psychosine in Tissues
The following table summarizes representative quantitative data for psychosine levels in

various tissues, primarily from mouse models of Krabbe disease (Twitcher mice) and human

samples. These values provide a baseline for expected concentrations in healthy versus

pathological states. Note that these values are for total psychosine and specific levels of N-
Pentadecanoyl-psychosine may vary.
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Tissue Species Condition
Psychosine
Concentration

Reference

Brain Mouse Wild Type

5.7 ± 2.9

pmol/100 mg wet

weight

[2]

Brain Mouse
Twitcher

(Krabbe)

514.1 ± 85.9

pmol/100 mg wet

weight

[2]

Liver Mouse Wild Type

1.3 ± 0.4

pmol/100 mg wet

weight

[2]

Liver Mouse
Twitcher

(Krabbe)

59.3 ± 7.4

pmol/100 mg wet

weight

[2]

Spinal Cord Mouse
Wild Type (1

month)

3.79 ± 0.11

pmol/mg protein
[1]

Cortex Mouse
Wild Type (1

month)

0.87 ± 0.09

pmol/mg protein
[1]

Cerebellum Mouse
Wild Type (1

month)

1.29 ± 0.12

pmol/mg protein
[1]

Brain Stem Mouse
Wild Type (1

month)

1.59 ± 0.14

pmol/mg protein
[1]

Serum Mouse
Twitcher (40

PND)

up to 33.27

ng/mL
[3]

Dried Blood

Spots
Human

Normal

Newborns

0.14 - 0.53

nmol/L
[4]

Dried Blood

Spots
Human Infantile Krabbe

24 nmol/L

(median)
[4]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://mayoclinic.elsevierpure.com/en/publications/psychosine-a-marker-of-krabbe-phenotype-and-treatment-effect/
https://mayoclinic.elsevierpure.com/en/publications/psychosine-a-marker-of-krabbe-phenotype-and-treatment-effect/
https://mayoclinic.elsevierpure.com/en/publications/psychosine-a-marker-of-krabbe-phenotype-and-treatment-effect/
https://mayoclinic.elsevierpure.com/en/publications/psychosine-a-marker-of-krabbe-phenotype-and-treatment-effect/
https://pubmed.ncbi.nlm.nih.gov/2558407/
https://pubmed.ncbi.nlm.nih.gov/2558407/
https://pubmed.ncbi.nlm.nih.gov/2558407/
https://pubmed.ncbi.nlm.nih.gov/2558407/
https://www.researchgate.net/publication/49662611_Selective_Extraction_and_Effective_Separation_of_Galactosylsphingosine_Psychosine_and_Glucosylsphingosine_from_Other_Glycosphingolipids_in_Pathological_Tissue_Samples
https://dukespace.lib.duke.edu/items/78c8fe19-ca59-48e3-8f02-61ea6a9ecb94
https://dukespace.lib.duke.edu/items/78c8fe19-ca59-48e3-8f02-61ea6a9ecb94
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two primary methods for the isolation of psychosine from tissues are detailed below: a

selective extraction using acetone followed by cation-exchange chromatography, and a more

general lipid extraction using a modified Bligh and Dyer method.

Protocol 1: Selective Extraction with Acetone and
Cation-Exchange Chromatography
This method is highly effective for selectively extracting and enriching psychosine from brain

and spleen tissues.[5][6][7]

Materials:

Lyophilized tissue sample (e.g., brain, spleen)

Acetone

Chloroform/Methanol (C/M) solution (2:1, v/v)

Polytron homogenizer

Büchner funnel

Rotary evaporator or nitrogen stream

Waters Sep-Pak Vac 3 cc Accell Plus CM cartridge[5][6][7]

Elution buffer: Chloroform/Methanol/Water (30:60:8, v/v/v)

Procedure:

Homogenization and Extraction:

Homogenize 200 mg of lyophilized tissue in 150 mL of acetone using a Polytron

homogenizer.[5]

Filter the extract through a Büchner funnel.[5]

Evaporate the filtrate to dryness using a rotary evaporator or under a nitrogen stream.[5]
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Sample Preparation for Chromatography:

Dissolve the dried residue in 2 mL of C/M (2:1).[5]

Cation-Exchange Chromatography:

Equilibrate a Waters Sep-Pak Vac 3 cc Accell Plus CM cartridge with C/M (2:1).[5]

Apply the dissolved sample to the equilibrated cartridge.[5]

Collect the flow-through (this fraction contains neutral lipids).

Wash the cartridge with C/M (2:1).

Elute the bound psychosine with the elution buffer (C/M/Water, 30:60:8).[5]

Collect the eluate containing the enriched psychosine fraction.

Final Preparation:

Evaporate the eluate to dryness.

Reconstitute the sample in an appropriate solvent for subsequent analysis (e.g., LC-

MS/MS).

Protocol 2: Modified Bligh and Dyer Lipid Extraction
This is a widely used method for total lipid extraction and is suitable for various tissue types.[1]

[6]

Materials:

Tissue homogenate

Chloroform/Methanol (1:1, v/v)

10 mM Ammonium formate containing 5% ammonium hydroxide (pH 11)[1]

Internal standard (e.g., deuterated psychosine, N,N-dimethyl psychosine)[1]
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Centrifuge

Nitrogen stream

Procedure:

Homogenization:

Homogenize fresh or frozen tissue in water (e.g., 10 µL per mg of tissue).[7]

Determine the protein concentration of the homogenate for normalization.[7]

Lipid Extraction:

To a known amount of tissue homogenate, add an internal standard.[1]

Add 4 mL of chloroform/methanol (1:1) and vortex thoroughly.[1]

Add 1.8 mL of 10 mM ammonium formate with 5% ammonium hydroxide.[1]

Vortex and centrifuge to separate the phases.

Phase Separation and Collection:

Collect the lower organic phase (chloroform layer).

Re-extract the upper aqueous phase twice with 2 mL of chloroform each time.[1]

Combine all chloroform extracts.

Drying and Reconstitution:

Evaporate the combined chloroform extracts to dryness under a nitrogen stream.[1]

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Quantification by LC-MS/MS
This is the most sensitive and specific method for quantifying psychosine.[8]
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Instrumentation:

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

C18 or HILIC analytical column

Typical LC-MS/MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Psychosine (protonated): Precursor ion m/z 462.4 -> Product ions (e.g., m/z 282.4, 264.4)

[9]

Internal Standard (e.g., d5-psychosine): Adjust m/z values accordingly (e.g., Precursor m/z

467.3 -> Product m/z 287.4)[9]

N-Pentadecanoyl-psychosine: The precursor ion would be the mass of the molecule + a

proton. The product ions would likely correspond to the loss of the pentadecanoyl group

and/or the galactose moiety. Note: Specific transitions should be determined empirically by

infusing a standard.

Mobile Phases: Typically a gradient of water with 0.1% formic acid and methanol or

acetonitrile with 0.1% formic acid.

Mandatory Visualizations
Signaling and Pathological Cascade of Psychosine in
Krabbe Disease
Psychosine accumulation in Krabbe disease triggers a cascade of cellular events leading to

demyelination and neurodegeneration.
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Psychosine-Induced Pathological Cascade in Krabbe Disease
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Caption: Psychosine's role in Krabbe disease pathogenesis.
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The following diagram outlines the general workflow for isolating and quantifying psychosine

from tissue samples.

Workflow for Psychosine Isolation and Quantification

Sample Preparation

Extraction

Analysis

Tissue Sample (Brain, Liver, etc.)

Homogenization

Solvent Extraction
(e.g., Acetone or Chloroform/Methanol)
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(Cation Exchange)

Optional Purification (Protocol 1)

LC-MS/MS Analysis

Directly after extraction (Protocol 2)

Data Quantification
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Caption: General experimental workflow for psychosine analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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